molecular formula C9H6BrN3O B1608418 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde CAS No. 383147-57-7

1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1608418
CAS No.: 383147-57-7
M. Wt: 252.07 g/mol
InChI Key: MDPKORIWTASRFQ-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a bromopyrimidine moiety and an aldehyde functional group

Preparation Methods

The synthesis of 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Pyrimidine Introduction: The brominated pyrrole is then coupled with a pyrimidine derivative through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formylation: Finally, the aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, where the compound is treated with a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions, often using a palladium-catalyzed cross-coupling reaction like the Suzuki or Buchwald-Hartwig coupling.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrroles, and imines or hydrazones.

Scientific Research Applications

1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.

    Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It serves as a probe or ligand in studies involving protein-ligand interactions and enzyme kinetics.

    Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromopyrimidine moiety can interact with specific amino acid residues in the active site of an enzyme, while the aldehyde group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the enzyme.

Comparison with Similar Compounds

1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde can be compared with similar compounds such as:

    1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-carboxylic acid:

    1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-methanol: This compound features a primary alcohol group, making it more suitable for certain types of chemical modifications.

    1-(5-Bromo-2-pyrimidinyl)-1H-pyrrole-2-amine: The presence of an amino group allows for different types of reactions and interactions compared to the aldehyde group.

The uniqueness of this compound lies in its combination of a bromopyrimidine moiety and an aldehyde functional group, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(5-bromopyrimidin-2-yl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-4-11-9(12-5-7)13-3-1-2-8(13)6-14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPKORIWTASRFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394734
Record name 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820463
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

383147-57-7
Record name 1-(5-bromo-2-pyrimidinyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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